molecular formula C14H19NO5 B2619779 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide CAS No. 1421530-45-1

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide

Cat. No.: B2619779
CAS No.: 1421530-45-1
M. Wt: 281.308
InChI Key: UMRDFZYBMADRNP-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The benzo[d][1,3]dioxole structure is known for its presence in several bioactive molecules, making this compound a valuable subject for research and development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Intermediate: The initial step involves the formation of the benzo[d][1,3]dioxole intermediate through a cyclization reaction of catechol with formaldehyde under acidic conditions.

    Hydroxypropylation: The benzo[d][1,3]dioxole intermediate is then subjected to a hydroxypropylation reaction using an appropriate alkylating agent such as 3-chloropropanol in the presence of a base like potassium carbonate.

    Acetamide Formation: The final step involves the reaction of the hydroxypropylated benzo[d][1,3]dioxole with ethyl chloroacetate in the presence of a base to form the ethoxyacetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the ethoxyacetamide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid, halogens, Lewis acids as catalysts.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide is unique due to its combination of the benzo[d][1,3]dioxole moiety with a hydroxypropyl and ethoxyacetamide group. This unique structure imparts specific chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-2-18-8-14(17)15-6-5-11(16)10-3-4-12-13(7-10)20-9-19-12/h3-4,7,11,16H,2,5-6,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRDFZYBMADRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCC(C1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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